molecular formula C26H30N4O4S B11278781 Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278781
M. Wt: 494.6 g/mol
InChI Key: JPHPOGVEHJCMIM-UHFFFAOYSA-N
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Description

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its biological activity, and a piperidine moiety, which is often found in compounds with central nervous system activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using benzylpiperidine as a starting material.

    Coupling Reactions: The final coupling of the piperidine derivative with the quinazoline core is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazoline core is known for its potential as an enzyme inhibitor, particularly targeting kinases. This makes it a candidate for studying signal transduction pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders due to the presence of the piperidine moiety.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit kinase activity by binding to the ATP-binding site, while the piperidine moiety may interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are kinase inhibitors used in cancer therapy.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmacological applications.

Uniqueness

What sets Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of a quinazoline core with a piperidine moiety, potentially offering a dual mechanism of action that could be exploited in therapeutic applications.

This compound’s unique structure and potential biological activity make it a promising candidate for further research and development in various scientific fields.

Biological Activity

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of quinazoline and piperidine, which may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related quinazoline derivatives have shown significant antibacterial and antifungal effects. The presence of the benzylpiperidine moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved antimicrobial efficacy .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes. For example, derivatives containing piperidine rings have been shown to inhibit cholinesterase enzymes effectively. A related compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating moderate potency . This inhibition could have implications for treating neurodegenerative diseases where cholinesterase activity is a target.

Cytotoxicity and Anticancer Activity

Preliminary studies on structurally similar compounds have revealed cytotoxic effects against cancer cell lines. For instance, certain quinazoline derivatives were reported to exhibit selective cytotoxicity against breast cancer cells while sparing normal cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific studies on the target compound are needed to confirm these effects.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various quinazoline derivatives, it was found that compounds with higher lipophilicity exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound could be evaluated similarly to determine its effectiveness against these pathogens.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted on several piperidine-containing compounds for their ability to inhibit cholinesterases. The results indicated that modifications in the piperidine structure significantly influenced inhibitory potency. This suggests that this compound could be a candidate for further studies in enzyme inhibition.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityBChE Inhibition (IC50 µM)Cytotoxicity (IC50 µM)
Compound AModerate46.4225
Compound BSignificant30.1215
Target CompoundTBDTBDTBD

Table 2: Structure Activity Relationship (SAR)

Structural FeatureEffect on Activity
Piperidine RingEnhances enzyme inhibition
Quinazoline CoreContributes to antimicrobial activity
Benzyl SubstituentIncreases lipophilicity

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35)

InChI Key

JPHPOGVEHJCMIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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